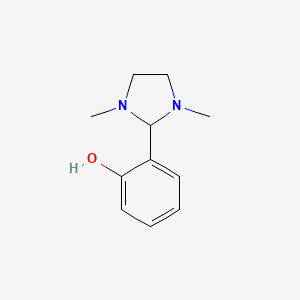
2-(1,3-Dimethylimidazolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethylimidazolidin-2-yl)phenol is a chemical compound that belongs to the class of imidazolidinyl phenols It is characterized by the presence of a phenol group attached to a 1,3-dimethyl-2-imidazolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylimidazolidin-2-yl)phenol typically involves the reaction of 2-phenyl-1,3-dimethyl imidazolium cations with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dimethylimidazolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazolidinyl moiety.
Substitution: The phenol group can participate in substitution reactions, such as halogenation or alkylation, to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions may produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Dimethylimidazolidin-2-yl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidinyl moiety can modulate the compound’s overall reactivity and stability. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
2-(1,3-Dimethylimidazolidin-2-yl)phenol can be compared with other similar compounds, such as:
2-Phenyl-1,3-dimethyl imidazolium cations: These compounds share a similar imidazolidinyl moiety but differ in the substituents attached to the phenyl group.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has a similar imidazolidinyl structure but includes a benzoimidazole ring instead of a phenol group.
The uniqueness of this compound lies in its specific combination of a phenol group with a 1,3-dimethyl-2-imidazolidinyl moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(1,3-dimethylimidazolidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)9-5-3-4-6-10(9)14/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFYGAOJGUJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B7879865.png)
![1-({3-methyl-5-[(E)-2-phenylvinyl]isoxazol-4-yl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7879867.png)
![8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B7879875.png)
![[3,3-dimethyl-2-oxo-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B7879880.png)
![1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879885.png)
![10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide](/img/structure/B7879890.png)
![3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B7879895.png)
![1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7879903.png)
![3-[3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B7879909.png)
![1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7879911.png)
![[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid](/img/structure/B7879914.png)
![N-[(4-fluorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7879932.png)
![N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine](/img/structure/B7879937.png)

